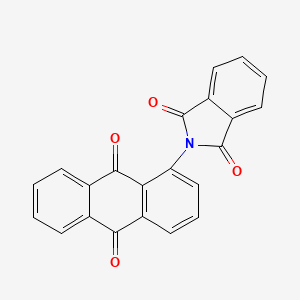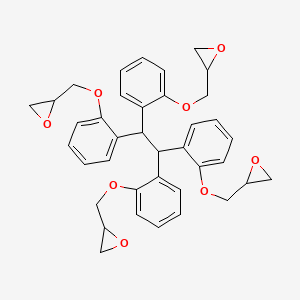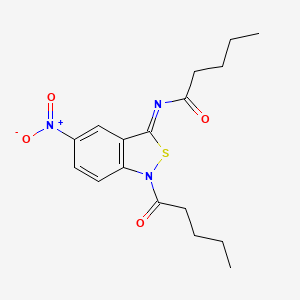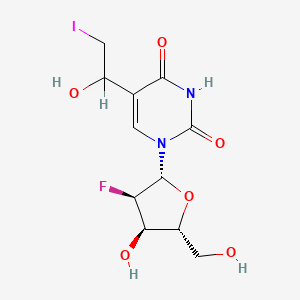
5-(1-Hydroxy-2-iodoethyl)-2'-fluoro-2'-deoxyuridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1-Hydroxy-2-iodoethyl)-2’-fluoro-2’-deoxyuridine is a synthetic nucleoside analog. It is structurally related to uridine, a naturally occurring nucleoside, but with modifications that include a hydroxy-iodoethyl group and a fluorine atom. These modifications confer unique properties to the compound, making it of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Hydroxy-2-iodoethyl)-2’-fluoro-2’-deoxyuridine typically involves multiple steps, starting from a suitable uridine derivative. The key steps include:
Iodination: Introduction of the iodine atom at the desired position.
Fluorination: Incorporation of the fluorine atom.
Hydroxylation: Addition of the hydroxy group.
Each of these steps requires specific reagents and conditions. For example, iodination might be achieved using iodine and a suitable oxidizing agent, while fluorination could involve the use of a fluorinating reagent like diethylaminosulfur trifluoride (DAST).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-purity reagents to minimize impurities.
化学反应分析
Types of Reactions
5-(1-Hydroxy-2-iodoethyl)-2’-fluoro-2’-deoxyuridine can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The iodine atom can be reduced to a hydrogen atom.
Substitution: The iodine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as thiols, amines, or cyanides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution of the iodine atom could yield a variety of substituted derivatives.
科学研究应用
5-(1-Hydroxy-2-iodoethyl)-2’-fluoro-2’-deoxyuridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes, particularly those involving nucleic acids.
Medicine: Investigated for its potential as an antiviral or anticancer agent due to its ability to interfere with nucleic acid metabolism.
作用机制
The mechanism of action of 5-(1-Hydroxy-2-iodoethyl)-2’-fluoro-2’-deoxyuridine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The hydroxy-iodoethyl group and the fluorine atom can disrupt base pairing and DNA replication, leading to cytotoxic effects. This makes it a potential candidate for antiviral and anticancer therapies.
相似化合物的比较
Similar Compounds
5-Iodo-2’-deoxyuridine: Another iodinated nucleoside analog with antiviral properties.
5-Fluoro-2’-deoxyuridine: A fluorinated nucleoside analog used in cancer treatment.
2’-Fluoro-2’-deoxyuridine: A simpler fluorinated analog without the hydroxy-iodoethyl group.
Uniqueness
5-(1-Hydroxy-2-iodoethyl)-2’-fluoro-2’-deoxyuridine is unique due to the combination of the hydroxy-iodoethyl group and the fluorine atom. This dual modification enhances its ability to interfere with nucleic acid metabolism, making it a more potent agent compared to its simpler analogs.
属性
CAS 编号 |
123881-89-0 |
|---|---|
分子式 |
C11H14FIN2O6 |
分子量 |
416.14 g/mol |
IUPAC 名称 |
1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(1-hydroxy-2-iodoethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H14FIN2O6/c12-7-8(18)6(3-16)21-10(7)15-2-4(5(17)1-13)9(19)14-11(15)20/h2,5-8,10,16-18H,1,3H2,(H,14,19,20)/t5?,6-,7-,8-,10-/m1/s1 |
InChI 键 |
NUMINAFWUAILCU-QZPVKTSASA-N |
手性 SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)F)C(CI)O |
规范 SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)F)C(CI)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



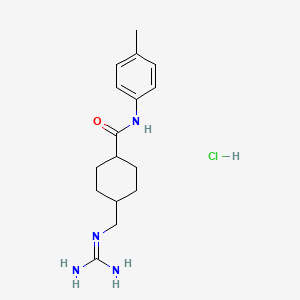

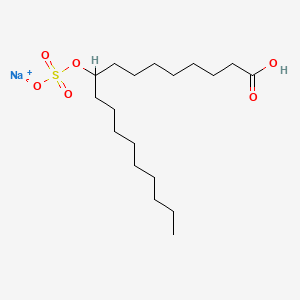
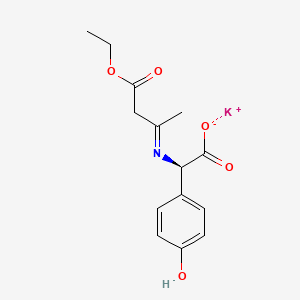
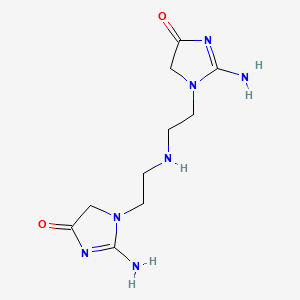
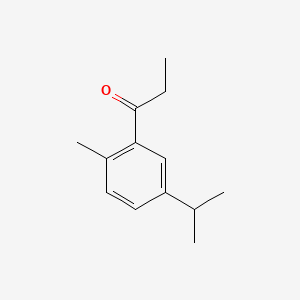
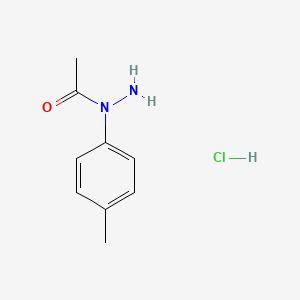
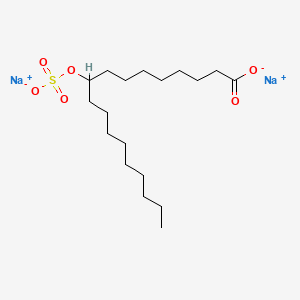
![Methyl 2-[[(3,5-dimethyl-3-cyclohexen-1-YL)methylene]amino]benzoate](/img/structure/B12693700.png)

